1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
1-Isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features an isopropyl group at the first position, a methyl group at the second position, and a carboxylic acid group at the fifth position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or nickel can facilitate the cyclization reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-Isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-5-carboxylic acid
- 1-Isopropyl-1H-benzo[d]imidazole-5-carboxylic acid
- 2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid
Comparison: 1-Isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-methyl-1-propan-2-ylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)14-8(3)13-10-6-9(12(15)16)4-5-11(10)14/h4-7H,1-3H3,(H,15,16) |
InChI Key |
XOOKASAAZLGPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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